Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-bromo-5-nitro-1-trityl-1H-indazole
Authored for Researchers, Scientists, and Drug Development Professionals
3-bromo-5-nitro-1-trityl-1H-indazole (CAS No: 942189-39-1) is a pivotal intermediate in the field of organic synthesis and medicinal chemistry.[1][2] Its molecular architecture, featuring an indazole core functionalized with three distinct and strategically important chemical motifs, makes it an exceptionally valuable building block for the construction of complex molecular entities. The indazole ring system itself is a well-established "privileged scaffold" in drug discovery, forming the core of numerous compounds with significant biological activity, including anti-inflammatory and anti-cancer agents.[3][4][5]
This guide provides a comprehensive analysis of the chemical properties and reactivity of 3-bromo-5-nitro-1-trityl-1H-indazole. We will explore the causality behind its synthesis and the specific roles of its key functional groups:
-
The C-3 Bromo Group: A versatile handle for introducing molecular diversity through cross-coupling and nucleophilic substitution reactions.
-
The C-5 Nitro Group: A strong electron-withdrawing group that activates the indazole ring and can be readily transformed into other functionalities, most notably an amine.
-
The N-1 Trityl Group: A bulky, acid-labile protecting group essential for regioselective control during multi-step synthetic sequences.
By understanding the interplay of these groups, researchers can harness the full synthetic potential of this powerful intermediate.
Molecular Architecture and Synthesis Strategy
The synthesis of 3-bromo-5-nitro-1-trityl-1H-indazole is a logical two-step process starting from 5-nitro-1H-indazole. The strategy hinges on first establishing the C-3 bromo and C-5 nitro substitution pattern on the core indazole ring, followed by the protection of the N-1 position to facilitate subsequent selective chemistry.
Synthetic Workflow
The overall synthetic pathway involves an electrophilic bromination followed by a nucleophilic N-alkylation (protection).
Caption: Overall synthesis of 3-bromo-5-nitro-1-trityl-1H-indazole.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-bromo-5-nitro-1H-indazole [6]
This protocol is based on a patented industrial process known for its high yield.[6]
-
Setup: Under a nitrogen atmosphere, charge a suitable reaction vessel with 5-nitro-1H-indazole (1.0 eq).
-
Dissolution: Add N,N-dimethylformamide (DMF) to dissolve the starting material (a typical ratio is 10 mL of DMF per 1 g of indazole).
-
Cooling: Cool the reaction mixture to between -5 °C and 0 °C using an ice-salt bath.
-
Bromination: Slowly add a solution of bromine (1.1 eq) in DMF dropwise, maintaining the internal temperature below 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Subsequently, warm the reaction slowly to 35-40 °C and maintain for approximately 11-12 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by pouring the mixture into ice water. The product will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with water, and dry under a vacuum. The resulting 3-bromo-5-nitro-1H-indazole is typically a light yellow solid and can be used in the next step without further purification.[7] This process achieves yields of up to 95%.[6]
Step 2: Synthesis of 3-bromo-5-nitro-1-trityl-1H-indazole
This procedure is a standard N-protection using trityl chloride.[8]
-
Setup: Dissolve 3-bromo-5-nitro-1H-indazole (1.0 eq) in anhydrous pyridine.
-
Reagent Addition: Add trityl chloride (1.1 eq) portion-wise to the solution at room temperature. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final compound.
Physicochemical Properties
The introduction of the large, nonpolar trityl group significantly alters the physical properties of the indazole core, most notably increasing its molecular weight and lipophilicity.
| Property | Value / Description | Source |
| CAS Number | 942189-39-1 | [1][9] |
| Molecular Formula | C₂₆H₁₈BrN₃O₂ | [9] |
| Molecular Weight | 484.34 g/mol | [9] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | Expected to be highly soluble in common organic solvents (DCM, THF, Ethyl Acetate) and poorly soluble in water. | Inferred |
| Precursor M.P. | 210-214 °C (for 3-bromo-5-nitro-1H-indazole) | [7] |
Core Reactivity and Synthetic Utility
The synthetic value of 3-bromo-5-nitro-1-trityl-1H-indazole lies in the orthogonal reactivity of its three key functional groups. The trityl group protects the acidic N-H proton, allowing chemists to perform reactions on the C-3 and C-5 positions that would otherwise be incompatible.
A. Reactions at the C-3 Position: The Bromo Handle
The bromine atom at the C-3 position is the primary site for introducing molecular complexity. It is susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is significantly favored by the presence of the strongly electron-withdrawing nitro group at the C-5 position, which stabilizes the negatively charged Meisenheimer intermediate.[10][11][12]
Caption: Generalized SNAr pathway at the C-3 position.
This reactivity enables a wide range of transformations:
-
Amination: Reaction with primary or secondary amines to form 3-aminoindazole derivatives.
-
Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to generate 3-ether linkages.
-
Cross-Coupling Reactions: The C-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki (to form C-C bonds with boronic acids), Sonogashira (C-C bonds with terminal alkynes), and Buchwald-Hartwig (C-N bonds with amines).
B. Transformations of the C-5 Nitro Group
The nitro group is a synthetic linchpin. Its primary and most crucial transformation is its reduction to a primary amine, which opens up a vast array of subsequent chemical modifications.
Protocol: Nitro Group Reduction [13][14]
-
Setup: Dissolve 3-bromo-5-nitro-1-trityl-1H-indazole (1.0 eq) in a solvent mixture, typically ethanol or ethyl acetate.
-
Reagent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq). Alternatively, for catalytic hydrogenation, slurry the starting material with 10% Palladium on carbon (Pd/C) in ethanol or methanol.
-
Reaction: If using SnCl₂, heat the mixture to reflux for several hours. For hydrogenation, subject the mixture to a hydrogen atmosphere (from a balloon or a Parr shaker) and stir at room temperature. Monitor the reaction by TLC/LC-MS.
-
Work-up (SnCl₂): After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Work-up (H₂/Pd-C): Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Purification: The resulting 5-amino-3-bromo-1-trityl-1H-indazole can be purified by column chromatography.
The newly formed aniline derivative is a versatile nucleophile, ready for:
-
Amide/Sulfonamide Formation: Acylation with acid chlorides or coupling with carboxylic acids; reaction with sulfonyl chlorides.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (Sandmeyer reaction).
Caption: Transformation of the C-5 nitro group to an amine.
C. Cleavage of the N-1 Trityl Protecting Group
The final key transformation is the removal of the trityl group. Its acid-lability is its most important feature, allowing for deprotection under mild conditions that often leave other functional groups intact.[8] The mechanism proceeds through the formation of the highly stabilized triphenylmethyl (trityl) cation.[8]
Protocol: Acid-Catalyzed Detritylation [15]
-
Setup: Dissolve the N-trityl indazole derivative in a chlorinated solvent like dichloromethane (DCM).
-
Reagent: Add trifluoroacetic acid (TFA) (typically 10-50% v/v) to the solution at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture in vacuo. The residue can be co-evaporated with toluene to remove residual TFA.
-
Purification: The crude product, now containing the free N-H indazole, can be purified by chromatography or recrystallization. The byproduct, triphenylmethanol, is often easily separated.
Caption: Acid-catalyzed cleavage of the N-1 trityl group.
Conclusion: A Gateway to Chemical Diversity
3-bromo-5-nitro-1-trityl-1H-indazole is more than a mere chemical; it is a testament to strategic molecular design. By providing orthogonal reactivity at three distinct sites, it empowers chemists to systematically and logically construct libraries of novel indazole-based compounds. The C-3 bromine allows for core diversification, the C-5 nitro group serves as a latent amine for appendage attachment, and the N-1 trityl group ensures these transformations can be carried out with precision and control. For professionals in drug discovery and development, mastering the properties and reactions of this intermediate is a key step toward unlocking new therapeutic possibilities.
References
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
3-Bromo-5-nitro-1H-indazole - ChemBK. ChemBK.com. [Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]
-
STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFER. Taylor & Francis Online. [Link]
-
Full article: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Taylor & Francis Online. [Link]
-
Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. ResearchGate. [Link]
-
How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. [Link]
-
Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. [Link]
-
Indium-Mediated Cleavage of the Trityl Group from Protected 1H- Tetrazoles. Bentham Science. [Link]
-
Specifications of 3-Bromo-5-nitro-1-trityl-1H-indazole. Capot Chemical. [Link]
-
Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles. ResearchGate. [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Indium-mediated cleavage of the trityl group from protected alcohols and diols. CORE. [Link]
-
Trityl Protection. Common Organic Chemistry. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). [Link]
-
Nucleophilic Substitution Reactions. University of Calgary. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Indium-Mediated Cleavage of the Trityl Group from Protected 1H- Tetrazoles. Semantic Scholar. [Link]
-
3-bromo-5-nitro-1-trityl-1H-indazole | C26H18BrN3O2. PubChem. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
3-Bromo-5-nitrophenol | C6H4BrNO3. PubChem. [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health (NIH). [Link]
-
Indazolone synthesis. Organic Chemistry Portal. [Link]
-
Nucelophilic Aromatic Substitution Reactions. YouTube. [Link]
-
3-bromo-5-nitro-1h-indole (C8H5BrN2O2). PubChemLite. [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
-
3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. National Institutes of Health (NIH). [Link]
-
The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. LinkedIn. [Link]
Sources
- 1. 942189-39-1|3-Bromo-5-nitro-1-trityl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. 3-bromo-5-nitro-1-trityl-1H-indazole | C26H18BrN3O2 | CID 58946443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. capotchem.com [capotchem.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
